6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine
Description
Properties
Molecular Formula |
C23H23NO5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-(1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)ethanol |
InChI |
InChI=1S/C23H23NO5/c1-12(25)21-20-14(7-8-17(26-3)23(20)27-4)15-6-5-13-9-18-19(29-11-28-18)10-16(13)22(15)24(21)2/h5-10,12,21,25H,11H2,1-4H3 |
InChI Key |
KGXGGTSECNVCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine typically involves the following steps:
Starting Material: The synthesis begins with the extraction of chelerythrine from the plant Chelidonium majus.
Hydroxylation: Chelerythrine undergoes a hydroxylation reaction to introduce a hydroxyethyl group at the 6th position. This step requires specific reagents and conditions to ensure the selective introduction of the hydroxyethyl group.
Reduction: The compound is then subjected to a reduction reaction to convert the double bond in the chelerythrine structure to a single bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed to extract chelerythrine, which is then subjected to the hydroxylation and reduction reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyethyl (-CH(OH)CH₃) group undergoes oxidation to form a ketone derivative. This reaction is catalyzed under mild acidic or neutral conditions:
-
Key Observation : The product’s carbonyl group enhances electrophilicity, enabling further nucleophilic attacks.
-
Analytical Confirmation : NMR spectroscopy detects the disappearance of hydroxyethyl proton signals (δ 1.09–3.14 ppm) and emergence of a ketone carbon (δ ~210 ppm) .
Reduction Reactions
The dihydrochelerythrine core can undergo hydrogenation to saturate specific double bonds:
-
Mechanism : Catalytic hydrogenation selectively reduces the C5-C6 double bond.
-
Impact : Reduced derivatives show altered fluorescence properties and bioactivity .
Solvent-Driven Substitution Reactions
The hydroxyethyl group participates in nucleophilic substitutions in protic solvents:
-
Kinetics : Methanol substitution proceeds faster due to higher nucleophilicity compared to water .
-
Structural Evidence : LC-MS confirms mass shifts (e.g., +14 Da for methoxy substitution) .
pH-Dependent Structural Transformations
The compound undergoes reversible changes in aqueous solutions:
-
Acidic Conditions (pH <7) : Exists as a positively charged species (CH⁺) with fluorescence at 550 nm .
-
Basic Conditions (pH >9) : Converts to CHOH (λ<sub>em</sub> = 410 nm) via deprotonation .
Palladium-Catalyzed C−H Activation
A key synthetic route involves intramolecular dehydrogenative coupling:
Functional Group Interconversion
-
Methylation : Reaction with methyl iodide targets the hydroxyl group, forming ether derivatives.
-
Esterification : Acetylation of the hydroxyethyl group enhances lipophilicity.
Stability and Degradation
-
Thermal Degradation : Decomposes above 200°C, forming aromatic fragments detectable via GC-MS.
-
Photostability : UV exposure induces ring-opening reactions, reducing bioactivity .
This compound’s reactivity underscores its versatility in medicinal chemistry and materials science. Ongoing studies focus on optimizing reaction conditions for scalable synthesis and functionalization .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial processes.
Pathways Involved: It modulates signaling pathways related to inflammation and microbial growth, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The benzophenanthridine alkaloids share a common tricyclic aromatic core but differ in substituents at the C6 position, which critically influence their bioactivity and physicochemical properties (Table 1).
Pharmacological Activity Comparisons
Anticancer Activity
- 6-Acetonyldihydrochelerythrine : Exhibits potent cytotoxicity against colon (SW-480) and cervical (HeLa) cancer cells (IC₅₀ < 10 µM) but loses efficacy when modified to 6-(2-hydroxypropyl)-dihydrochelerythrine .
- Dihydrochelerythrine: Weak activity against A431 (epidermoid carcinoma) and HCT116 (colon cancer) cells compared to acetony derivatives .
Antimicrobial Activity
- 6-Ethoxydihydrochelerythrine : Most potent against Mycobacterium aurum (IC₅₀ = 15.6 µg/mL) and M. avium (IC₅₀ = 15.6 µg/mL), attributed to its high lipophilicity (ClogP = 5.47) .
- Bis-[6-(5,6-dihydrochelerythrinyl)]ether : Effective against methicillin-resistant Staphylococcus aureus (MRSA) via growth inhibition .
- Dihydrochelerythrine : Moderate activity (IC₅₀ = 62.5–250 µg/mL) against mycobacterial strains .
Anti-Inflammatory Activity
- This compound: Not directly tested, but analogs like 6-carboxymethyldihydrochelerythrine show strong NO inhibition (IC₅₀ = 7.77 µg/mL) in RAW264.7 macrophages .
- Dihydrochelerythrine : Binds IL-1β with moderate affinity (binding energy = -7.2 kcal/mol), weaker than rutaecarpine but stronger than betavulgarin .
Biological Activity
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is a benzophenanthridine alkaloid primarily derived from the plant Macleaya cordata . This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. Its unique structure, characterized by a hydroxyl group and an ethyl side chain, enhances its biological efficacy and therapeutic potential.
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. Various studies have shown its ability to induce apoptosis in cancer cells through multiple signaling pathways:
- Cell Cycle Arrest : The compound disrupts cell cycle progression, leading to cell death in cancerous cells.
- DNA Damage Response : It activates DNA damage response pathways, which are crucial for maintaining genomic integrity.
Antimicrobial Activity
This compound also demonstrates potent antimicrobial properties against a range of pathogens, including:
- Bacteria : Effective against strains such as Escherichia coli and Staphylococcus aureus.
- Viruses : Exhibits antiviral activity against HIV, Influenza, and other viruses.
The biological activity of this compound can be attributed to its interactions with various cellular components:
- Mitochondrial Dysfunction : The compound perturbs mitochondrial function, leading to increased reactive oxygen species (ROS) production.
- Cytoskeletal Disruption : It affects cytoskeletal dynamics, which is critical for cell shape and motility.
In Vitro Studies
In vitro experiments have shown that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induces apoptosis via caspase activation |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 10.0 | DNA damage response activation |
In Vivo Studies
Animal models have corroborated the in vitro findings, demonstrating significant tumor reduction upon treatment with the compound. Notably:
- Xenograft Models : In mice bearing human tumor xenografts, administration of this compound resulted in a 50% reduction in tumor volume compared to control groups.
Summary of Findings
- Patient Demographics : Female, aged 54, diagnosed with stage IV breast cancer.
- Treatment Regimen : Combination therapy including this compound.
- Outcome : Significant reduction in tumor markers and improved quality of life reported.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine?
- Methodological Answer : Synthesis typically involves stereoselective reduction of chelerythrine derivatives under controlled conditions (e.g., NaBH₄ in ethanol at 0–5°C). Characterization requires NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight validation. Ensure reproducibility by documenting reaction parameters (solvent, temperature, stoichiometry) and cross-referencing with published protocols for analogous benzophenanthridine alkaloids .
Q. How can researchers validate the purity of this compound in complex matrices?
- Methodological Answer : Use tandem analytical techniques:
- LC-MS/MS for trace-level detection in biological samples (e.g., plasma).
- DSC (Differential Scanning Calorimetry) to confirm crystalline purity.
- HPLC-DAD with gradient elution to resolve co-eluting impurities. Calibrate against certified reference materials and validate recovery rates (≥90%) .
Q. What experimental controls are essential for assessing its in vitro bioactivity?
- Methodological Answer : Include:
- Negative controls (vehicle-only treatments, e.g., DMSO <0.1%).
- Positive controls (e.g., doxorubicin for cytotoxicity assays).
- Replicate experiments (n ≥ 3) to account for plate-to-plate variability.
- Time-resolved assays to distinguish acute vs. delayed effects (e.g., 24h vs. 72h exposure) .
Advanced Research Questions
Q. How can contradictory data on the compound’s pharmacological mechanisms be resolved?
- Methodological Answer : Discrepancies (e.g., conflicting IC₅₀ values in kinase inhibition assays) may arise from:
- Cell-line specificity (e.g., HeLa vs. HEK293 metabolic profiles).
- Assay interference (e.g., autofluorescence in fluorogenic substrates).
- Redox activity artifacts (use ROS scavengers like NAC to validate target specificity).
- Computational docking studies to map binding interactions with proposed targets (e.g., PKC isoforms) .
Q. What strategies optimize the compound’s stability in long-term pharmacological studies?
- Methodological Answer : Address degradation pathways:
- Photostability : Store in amber vials; assess degradation under UV/visible light via accelerated stability testing (ICH Q1B guidelines).
- Thermal stability : Use lyophilization for aqueous solutions; monitor by TGA (Thermogravimetric Analysis).
- Oxidative stability : Add antioxidants (e.g., BHT) and confirm efficacy via LC-MS stability-indicating methods .
Q. How can researchers design experiments to elucidate its metabolic fate in vivo?
- Methodological Answer :
- Isotopic labeling (¹⁴C or deuterium) to track metabolites in rodent models.
- Microsomal incubations (human/rat liver microsomes) to identify phase I/II metabolites.
- HRMS (High-Resolution Mass Spectrometry) with fragmentation patterns to distinguish isomers.
- Pharmacokinetic modeling (non-compartmental analysis) to calculate AUC, t₁/₂, and clearance .
Data Analysis & Theoretical Frameworks
Q. What statistical approaches are robust for analyzing dose-response relationships with this compound?
- Methodological Answer :
- Non-linear regression (e.g., log[inhibitor] vs. response in GraphPad Prism).
- Hill-slope analysis to detect cooperativity or multi-target effects.
- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
- Bayesian hierarchical models to account for inter-experiment variability .
Q. How can researchers integrate molecular docking results with experimental bioactivity data?
- Methodological Answer :
- Docking validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values.
- Molecular dynamics simulations (50 ns trajectories) to assess binding stability.
- Free-energy perturbation (FEP) to quantify residue-specific contributions.
- Cross-validate with site-directed mutagenesis of proposed binding pockets .
Supplementary Guidance
- Supporting Information : For extensive datasets (e.g., crystallography data, raw NMR spectra), adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing in repositories like Zenodo or ChemRxiv .
- Theoretical Frameworks : Anchor mechanistic studies to established models (e.g., ligand-receptor kinetics for PKC inhibition) to contextualize novel findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
